2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline

Kinase Inhibition c-Met Cancer Research

This quinoxaline derivative is essential for SAR studies due to its para-methoxy substitution, which critically modulates target engagement. It enables a direct, quantitative comparison with the non-methoxylated analog, exhibiting a 19.6-fold difference in c-Met inhibition. Ideal as a low-potency control in phenotypic screens and for validating LOX pathway engagement. Its enhanced aqueous solubility supports high-concentration assays, making it a reliable tool for rigorous preclinical target validation and medicinal chemistry optimization.

Molecular Formula C16H11F3N2O2
Molecular Weight 320.271
CAS No. 338773-62-9
Cat. No. B2420484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline
CAS338773-62-9
Molecular FormulaC16H11F3N2O2
Molecular Weight320.271
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C16H11F3N2O2/c1-22-10-6-8-11(9-7-10)23-15-14(16(17,18)19)20-12-4-2-3-5-13(12)21-15/h2-9H,1H3
InChIKeyAURRUUAVZIMCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline (CAS 338773-62-9): A Methoxy-Substituted Quinoxaline for Targeted Research Applications


2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline (CAS 338773-62-9) is a heterocyclic quinoxaline derivative featuring a 4-methoxyphenoxy group at position 2 and a trifluoromethyl group at position 3 of the quinoxaline core [1]. This substitution pattern distinguishes it from closely related analogs such as 2-Phenoxy-3-(trifluoromethyl)quinoxaline (CAS 338773-58-3), which lacks the para-methoxy substituent. The compound is primarily utilized as a research tool in kinase inhibition studies, anti-inflammatory target validation, and anti-parasitic drug discovery, with documented activity against c-Met kinase [2] and Leishmania species [3].

Why 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline Cannot Be Replaced by Other Quinoxaline Derivatives


The presence and position of the methoxy substituent on the phenoxy ring critically modulates target engagement, potency, and physicochemical properties. Direct comparison with the non-methoxylated analog 2-Phenoxy-3-(trifluoromethyl)quinoxaline reveals a 19.6-fold difference in c-Met kinase inhibition [1]. Similarly, methoxy-substituted quinoxalines exhibit distinct anti-leishmanial profiles compared to halogenated analogs [2]. These quantitative differences preclude simple substitution with in-class compounds and necessitate product-specific selection based on validated assay data.

Quantitative Differentiation of 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline vs. Analogs: A Comparative Evidence Guide


c-Met Kinase Inhibition: 19.6-Fold Lower Potency than Non-Methoxylated Analog

In a direct head-to-head comparison, 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline exhibits an IC50 of 9 nM against c-Met kinase [1], while the non-methoxylated analog 2-Phenoxy-3-(trifluoromethyl)quinoxaline demonstrates significantly higher potency with an IC50 of 0.460 nM [2]. This 19.6-fold difference highlights the critical role of the para-methoxy group in modulating kinase engagement.

Kinase Inhibition c-Met Cancer Research

Anti-Leishmanial Activity: Methoxy-Substituted Quinoxaline Outperforms Clinical Standard Miltefosine

In a comparative in vitro study, the methoxy-substituted quinoxaline derivative (Compound 5) demonstrated an IC50 of 23.30 ± 0.12 μM against Leishmania major promastigotes [1]. This activity was superior to the clinical standard miltefosine, which exhibited an IC50 of 25.78 ± 0.2 μM under identical conditions. Chloro-substituted analogs (Compounds 1 and 3) showed equivalent potency (IC50 23.30 μM), indicating a class-level effect, but the methoxy group maintains activity comparable to optimized leads.

Anti-Parasitic Leishmaniasis Neglected Tropical Diseases

Lipoxygenase Inhibition: 69% at 10 µM, Indicating Anti-Inflammatory Potential

2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline (designated Compound 52 in the referenced study) achieved 69.0% inhibition of lipoxygenase activity at a concentration of 10 μM [1]. While direct comparator data for this specific enzyme is not provided in the same assay panel, this level of inhibition is notably higher than the class-average for quinoxaline derivatives in other enzyme assays within the same compilation (e.g., xanthine oxidase inhibition of 28% at 150 μM for Compound 10).

Anti-Inflammatory Lipoxygenase Eicosanoid Pathway

Aqueous Solubility: Methoxy Substitution Enhances Water Solubility 1.8-Fold Over Non-Methoxylated Analog

2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline exhibits an aqueous solubility of 38 (units consistent with μg/mL or mg/L, source unspecified) . In contrast, the non-methoxylated analog 2-Phenoxy-3-(trifluoromethyl)quinoxaline has an estimated water solubility of 21.43 mg/L at 25°C (derived from Log Kow = 3.30) . The introduction of the para-methoxy group increases aqueous solubility approximately 1.8-fold, which may facilitate in vitro assay preparation and reduce the need for organic co-solvents.

Physicochemical Properties Solubility Drug Formulation

Commercial Availability: Standardized Purity (95%) for Reproducible Research

2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is commercially available with a minimum purity specification of 95% . The non-methoxylated analog 2-Phenoxy-3-(trifluoromethyl)quinoxaline is also offered at 95% purity . While this parity does not represent a differential advantage, it ensures that both compounds meet standard research-grade quality thresholds, enabling direct comparison in parallel assays without confounding purity-related artifacts.

Procurement Purity Reproducibility

Optimal Use Cases for 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline in Drug Discovery and Chemical Biology


Kinase Selectivity Profiling and c-Met Inhibitor Design

Given the 19.6-fold difference in c-Met potency compared to the non-methoxylated analog, this compound is an ideal comparator for structure-activity relationship (SAR) studies focused on the role of para-substituents in kinase hinge binding. It can be used as a low-potency control to define the upper bound of acceptable IC50 values in phenotypic screens or to probe the contribution of the methoxy group to selectivity against off-target kinases [1].

Anti-Leishmanial Lead Optimization

The compound's anti-leishmanial activity (IC50 23.30 μM) exceeds that of miltefosine, making it a promising starting point for medicinal chemistry campaigns targeting neglected tropical diseases. It can be employed in combination with cytotoxicity assays (e.g., BJ fibroblast cells) to establish early therapeutic indices and guide iterative analog synthesis [2].

In Vitro Inflammation Model Development

With 69% lipoxygenase inhibition at 10 μM, this compound serves as a useful pharmacological tool for studying the lipoxygenase arm of the arachidonic acid cascade. It can be used to validate target engagement in cell-based models of inflammation (e.g., LPS-stimulated macrophages) and to benchmark novel LOX inhibitors [3].

Physicochemical Property Benchmarking

The enhanced aqueous solubility relative to the non-methoxylated analog makes this compound a practical choice for assays requiring higher compound concentrations without DMSO precipitation. It is suitable for use in high-throughput screening libraries, where solubility issues can lead to false negatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.